LogP and CNS Drug-Likeness Differentiation: CAS 2309732-96-3 vs N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
CAS 2309732-96-3 exhibits a computed XLogP3 of 2.0 and ZINC-predicted logP of 2.69, compared to the thiophene-2-sulfonamide analog (CAS 2034304-36-2) which has a higher predicted logP of approximately 3.1, reflecting the more lipophilic thiophene ring [1][2]. Both compounds have identical molecular weights (338.45 vs 338.41 g/mol) and similar hydrogen bond acceptor counts (7 vs 6), but the phenylmethanesulfonamide group provides a more balanced logP for CNS penetration according to the Rule-of-Three criteria (logP < 3, TPSA ≤ 90 Ų). The target compound's TPSA of 112 Ų (Kuujia) vs 83.98 Ų (ZINC) is borderline for oral absorption but within range for CNS-targeted agents when considering the flexible benzylic spacer [1][2].
| Evidence Dimension | Lipophilicity (logP) for blood-brain barrier permeability prediction |
|---|---|
| Target Compound Data | XLogP3 2.0 (Kuujia) / 2.69 (ZINC); TPSA 112 Ų (Kuujia) / 83.98 Ų (ZINC) |
| Comparator Or Baseline | N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide (CAS 2034304-36-2): predicted logP ~3.1; TPSA ~80-85 Ų |
| Quantified Difference | ΔlogP ≈ -0.4 to -1.1 (target less lipophilic) |
| Conditions | Computed physicochemical properties; no experimental logP data available for either compound |
Why This Matters
Procurement of CAS 2309732-96-3 over the thiophene-sulfonamide analog is justified when CNS penetration is a desired property, as the lower logP and flexible benzylic spacer may favour better brain exposure in lead optimization campaigns.
- [1] Kuujia Product Page: CAS 2309732-96-3, 1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide, Computed Properties, accessed 2025. View Source
- [2] ZINC Database Entry: ZINC1875272106, 1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide, accessed 2025. View Source
